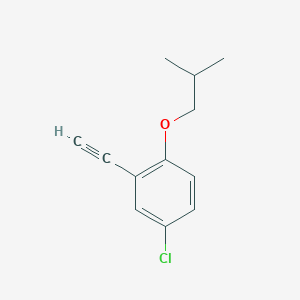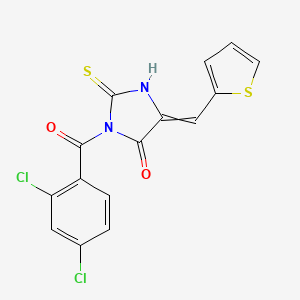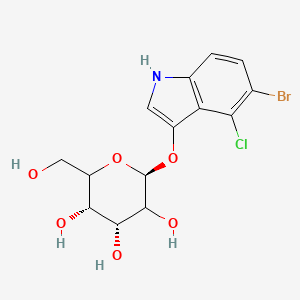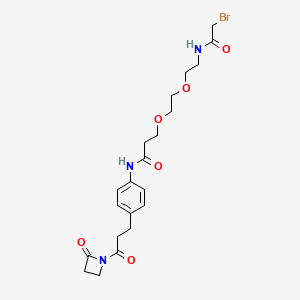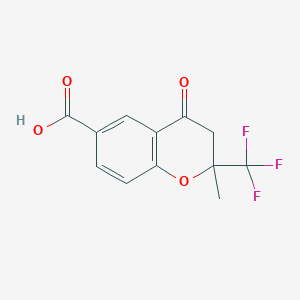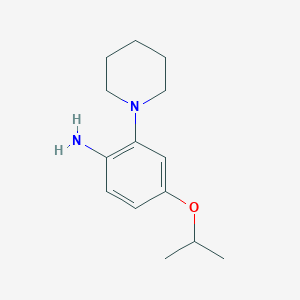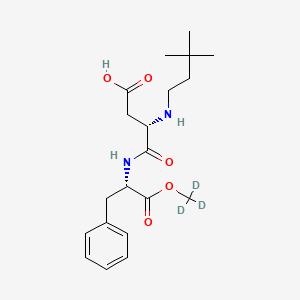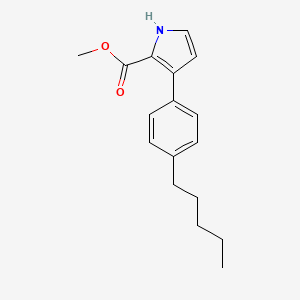
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-pentylphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 4-pentylbenzaldehyde with pyrrole-2-carboxylic acid methyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or toluene until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-pentylphenyl group, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
methyl 3-(4-pentylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-18-16(15)17(19)20-2/h7-12,18H,3-6H2,1-2H3 |
InChIキー |
MWQHONCKNDQWRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


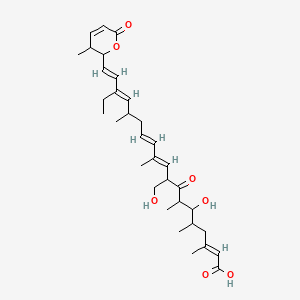
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
